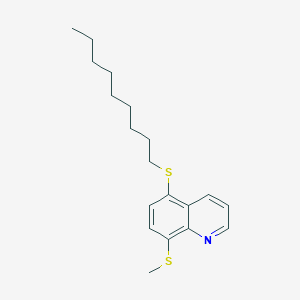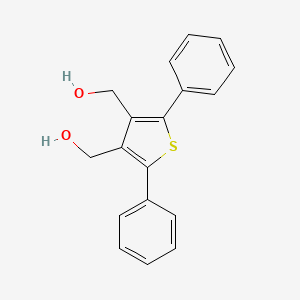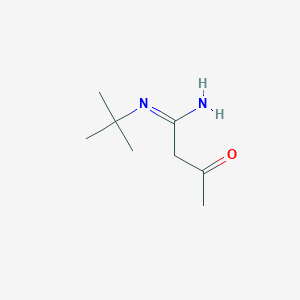
8-(Methylsulfanyl)-5-(nonylsulfanyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Methylsulfanyl)-5-(nonylsulfanyl)quinoline is a quinoline derivative characterized by the presence of methylsulfanyl and nonylsulfanyl groups at the 8th and 5th positions, respectively. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(methylsulfanyl)-5-(nonylsulfanyl)quinoline typically involves the functionalization of a quinoline core. One common method is the direct arylation of quinolines using transition-metal-free, environmentally friendly photocatalytic strategies. For instance, visible light-mediated direct C8–H arylation of quinolines can be achieved using chlorophyll as the organic photocatalyst . This method offers operational simplicity, the use of clean energy sources, and low reagent costs.
Industrial Production Methods
Industrial production of quinoline derivatives often involves green and clean synthesis methods. These include microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts . These methods aim to produce quinoline derivatives in a sustainable and environmentally friendly manner.
Analyse Des Réactions Chimiques
Types of Reactions
8-(Methylsulfanyl)-5-(nonylsulfanyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: The quinoline core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted quinoline derivatives.
Applications De Recherche Scientifique
8-(Methylsulfanyl)-5-(nonylsulfanyl)quinoline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 8-(methylsulfanyl)-5-(nonylsulfanyl)quinoline involves its interaction with molecular targets and pathways. Quinoline derivatives can bind to a diverse range of targets with high affinities, benefiting the discovery of novel bioactive agents . The compound may interact with enzymes, receptors, and DNA, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxyquinoline: Known for its broad-ranging pharmacological potential.
8-Sulfonyl-(1-pyrazolyl)-quinoline: Combines different aromatic rings with donor properties.
C8-aryl quinolines: Synthesized using photocatalytic strategies.
Uniqueness
8-(Methylsulfanyl)-5-(nonylsulfanyl)quinoline is unique due to the presence of both methylsulfanyl and nonylsulfanyl groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Propriétés
Numéro CAS |
60465-85-2 |
|---|---|
Formule moléculaire |
C19H27NS2 |
Poids moléculaire |
333.6 g/mol |
Nom IUPAC |
8-methylsulfanyl-5-nonylsulfanylquinoline |
InChI |
InChI=1S/C19H27NS2/c1-3-4-5-6-7-8-9-15-22-17-12-13-18(21-2)19-16(17)11-10-14-20-19/h10-14H,3-9,15H2,1-2H3 |
Clé InChI |
GBZJJCOIPJCCDW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCSC1=C2C=CC=NC2=C(C=C1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(1E)-3-Ethyl-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B14604990.png)

![Methyl 5-[2-(2-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14605003.png)
![1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide](/img/structure/B14605019.png)
![4-[(Diphosphonomethyl)amino]benzoic acid](/img/structure/B14605027.png)
![3-Methyl-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14605029.png)
![3-[5-(4-Ethylphenoxy)-3-methylpent-3-EN-1-YL]-2-methyl-2-pentyloxirane](/img/structure/B14605030.png)

![N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine](/img/structure/B14605058.png)
![1-[4-(Dimethylamino)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14605068.png)


